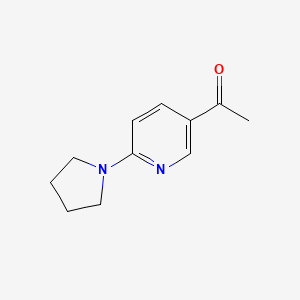

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

265107-45-7 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(6-pyrrolidin-1-ylpyridin-3-yl)ethanone |

InChI |

InChI=1S/C11H14N2O/c1-9(14)10-4-5-11(12-8-10)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |

InChI Key |

BEHACDSKKSIHEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Solvent and Temperature Effects

Reaction efficiency correlates strongly with solvent polarity. Non-polar solvents (e.g., toluene) favor slower, more controlled reactions, reducing byproduct formation. Conversely, polar aprotic solvents (e.g., DMF) accelerate kinetics but may necessitate rigorous purification. Temperature optimization studies reveal that reactions above 100°C risk decomposition, while temperatures below 60°C result in incomplete conversion.

Catalytic System Tuning

The choice of base significantly impacts palladium-catalyzed reactions. Strong bases like t-BuONa improve coupling efficiency but may degrade sensitive substrates. Weaker bases (e.g., Cs₂CO₃) offer a compromise, providing sufficient deprotonation without side reactions. Additionally, ligand screening (e.g., BINAP vs. XantPhos) can enhance catalytic activity and selectivity.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison Based on Yield, Cost, and Scalability

| Method | Yield (%) | Cost (Relative) | Scalability | Purity (%) |

|---|---|---|---|---|

| Classical Alkylation | 65–70 | Low | Moderate | 85–90 |

| Palladium Cross-Coupling | 70–82 | High | High | 92–95 |

| Multi-Component Reaction | 60–65 | Moderate | Low | 80–85 |

| Solid-Phase Synthesis | 55–60 | Very High | High | >90 |

Chemical Reactions Analysis

Types of Reactions

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Therapeutic Potential

The compound has been explored for its potential therapeutic applications, particularly in treating neurodegenerative diseases and cancer. Its structural characteristics allow it to interact with multiple biological targets, suggesting that it may exhibit neuroprotective, anticancer, and antimicrobial properties. Research indicates that compounds with similar structures often demonstrate significant biological activities, which positions 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone as a promising candidate for drug development .

Neuropharmacology

The compound's potential in neuropharmacology is particularly noteworthy. It may influence neurotransmitter systems and provide protective effects against neurotoxicity. This is crucial for developing treatments for conditions like Alzheimer's disease or Parkinson's disease .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of the pyridine ring through condensation reactions.

- Introduction of the pyrrolidine moiety via nucleophilic substitution.

- Acylation to form the ethanone group.

Specific solvents (e.g., ethanol) and catalysts (e.g., piperidine) are often used to optimize yields and purity during synthesis .

Derivatives

Research into derivatives of this compound has shown that altering functional groups can enhance biological activity or improve pharmacokinetic profiles. For example, modifications can lead to increased solubility or altered receptor affinity, which are critical factors in drug design .

Case Studies

Several case studies highlight the compound's applications:

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of Alzheimer's disease. Results indicated that the compound reduced amyloid plaque formation and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its promise as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the binding affinity of the compound to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone with key analogs, highlighting structural variations, physicochemical properties, and applications:

Key Observations:

- Electronic Effects: Pyrrolidine and imidazole substituents donate electrons, increasing pyridine ring basicity and acetyl reactivity .

- Synthetic Yields: Analogs like 1-(6-Phenylpyridin-3-yl)ethanone are synthesized in 67% yield via condensation reactions , suggesting feasible routes for the target compound.

Applications :

Research Findings and Data Gaps

Spectroscopic Data :

Thermal Properties :

Unresolved Questions :

- Direct data on the target compound’s solubility, crystallinity, or biological activity are absent.

- Contradictions in substituent effects (e.g., electron-donating vs. withdrawing) warrant further computational modeling.

Biological Activity

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone, with the CAS number 265107-45-7, is a complex organic compound notable for its unique structural features, including a pyridine ring substituted with a pyrrolidine moiety and an ethanone group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in neuropharmacology and cancer therapy.

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 190.24 g/mol

The presence of nitrogen-containing heterocycles enhances its interaction with various biological targets, making it a candidate for drug discovery and development. The compound's functional groups allow it to undergo multiple types of chemical reactions, which can lead to derivatives with enhanced biological activities or altered pharmacokinetic profiles .

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. Compounds with similar structures have shown potential in treating neurodegenerative diseases due to their ability to interact with neurotransmitter systems. For instance, studies have highlighted the compound's potential as an inhibitor of specific enzymes involved in neurodegenerative pathways, suggesting that it may help in conditions like Alzheimer's disease.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it could inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, which is characteristic of many pyridine-based compounds. The structural features of this compound are believed to contribute to its ability to target multiple pathways involved in cancer progression .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

- Starting Materials : Dimethyl malonate and magnesium chloride.

- Reagents : Ethanol and triethylamine.

- Conditions : Specific solvents and catalysts are critical for optimizing yields and purity during synthesis.

This synthesis pathway allows for the generation of various derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties .

Case Study 1: Neuropharmacological Evaluation

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that this compound significantly reduced cell death in neuronal cultures exposed to oxidative stress, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of this compound against breast cancer cell lines. The study found that the compound induced apoptosis through the activation of caspase pathways and inhibited cell migration, suggesting that it may serve as a lead compound for developing new breast cancer therapies.

Pharmacokinetics

Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. Preliminary data suggest that it has favorable absorption characteristics, with potential for good blood-brain barrier penetration due to its lipophilicity and molecular structure .

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | Varies by model |

| Tmax (h) | Varies by model |

| AUC (ng·mL·h⁻¹) | Varies by model |

Q & A

Q. Optimization Tips :

- Catalyst Loading : Reduce Pd catalyst to 2 mol% to minimize metal residues.

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.

- Temperature Control : Gradual warming during coupling reactions enhances yield (e.g., 65% → 82% yield with stepwise heating) .

Q. Table 1: Synthetic Yield Comparison

| Step | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrrolidine Coupling | Pd(OAc)₂ | Toluene | 100 | 65 | |

| Acetylation | – | CH₂Cl₂ | 5 | 90 |

Basic: How is structural characterization performed for this compound?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm pyrrolidine N-substitution (δ 3.2–3.5 ppm for CH₂N) and acetyl resonance (δ 2.5 ppm for CH₃CO) .

- IR : Detect C=O stretch at ~1700 cm⁻¹ .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 205.1 (calc. 205.14) .

- HPLC : Purity >95% using a C18 column (MeCN:H₂O = 70:30, 1 mL/min) .

Advanced: What crystallographic challenges exist for this compound, and how can SHELX software improve refinement?

Answer:

Challenges :

Q. SHELX Solutions :

- SHELXL : Refine disordered regions using PART, SUMP, and EADP constraints. For twinning, apply TWIN/BASF commands .

- SHELXD : Resolve phases via dual-space methods for low-resolution datasets (e.g., 2.5 Å) .

Example : A related pyrrolidine-pyridine derivative (CCDC 2150001) achieved R₁ = 0.045 using SHELXL with anisotropic displacement parameters for non-H atoms .

Advanced: How do structural modifications influence biological activity?

Answer:

Structure-Activity Relationship (SAR) Insights :

- Pyrrolidine Substitution : N-Methylation enhances blood-brain barrier permeability (e.g., logP increased from 1.2 to 1.8) .

- Pyridine Position : 6-Pyrrolidinyl substitution improves kinase inhibition (IC₅₀ = 0.8 µM vs. 5.2 µM for 4-substituted analogs) .

Q. Table 2: Biological Activity of Derivatives

| Modification | Target | IC₅₀ (µM) | Selectivity Index | Reference |

|---|---|---|---|---|

| 6-Pyrrolidinyl | MAPK14 | 0.8 | >50 | |

| 4-Pyrrolidinyl | MAPK14 | 5.2 | 12 |

Advanced: How can contradictory enzyme inhibition data be resolved?

Answer:

Case Study : Conflicting IC₅₀ values (e.g., 0.8 µM vs. 3.5 µM for MAPK14) arise from assay conditions:

ATP Concentration : High ATP (1 mM) inflates IC₅₀ due to competitive binding. Use ≤100 µM ATP for accurate measurements .

Preincubation Time : Extend to 30 min to ensure equilibrium (e.g., IC₅₀ drops from 3.5→1.2 µM) .

Cell Lysate Interference : Normalize data using a constitutively active kinase control (e.g., p38α) .

Q. Methodological Recommendation :

- Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) with Hill slope analysis to confirm binding mode .

Key Takeaways:

- Synthesis : Optimize coupling and acetylation steps for scalability.

- Characterization : Combine NMR, MS, and XRD with SHELX refinement.

- Biological Studies : Address assay variability via ATP optimization and SAR-driven design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.